![molecular formula C24H36O B14342588 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is an organic compound known for its unique structure and properties. This compound is a derivative of phenol, featuring bulky tert-butyl groups and a tricyclo[3.3.1.1~3,7~]decyl moiety. It is primarily used in various industrial applications due to its antioxidant properties.
Méthodes De Préparation
The synthesis of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and the introduction of the tricyclo[3.3.1.1~3,7~]decyl group. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Analyse Des Réactions Chimiques
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative damage in biological systems.
Mécanisme D'action
The primary mechanism of action of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The bulky tert-butyl groups and the tricyclo[3.3.1.1~3,7~]decyl moiety contribute to its stability and effectiveness as an antioxidant .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol include:
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the tricyclo[3.3.1.1~3,7~]decyl group.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and UV stabilizer in various applications.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
The uniqueness of this compound lies in its enhanced stability and effectiveness due to the presence of the tricyclo[3.3.1.1~3,7~]decyl group, which provides steric hindrance and prevents degradation .
Propriétés
Formule moléculaire |
C24H36O |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-(1-adamantyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C24H36O/c1-22(2,3)19-10-18(11-20(21(19)25)23(4,5)6)24-12-15-7-16(13-24)9-17(8-15)14-24/h10-11,15-17,25H,7-9,12-14H2,1-6H3 |
Clé InChI |
GTZRQXOSBLPQGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


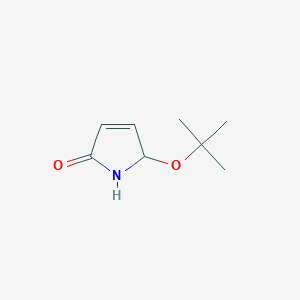
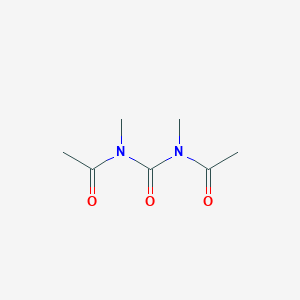
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

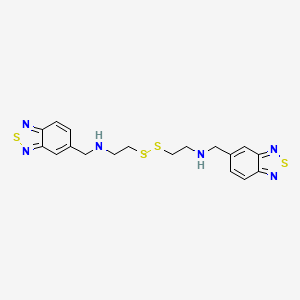
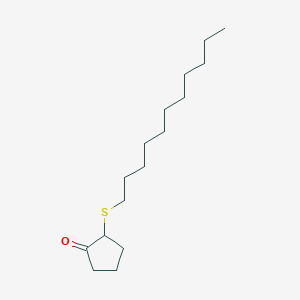
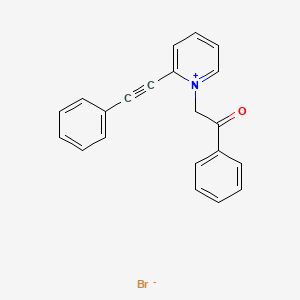
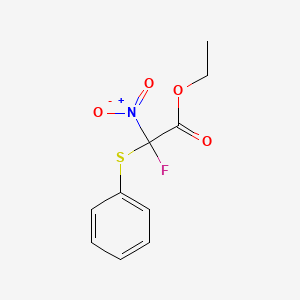
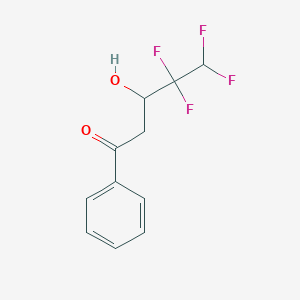

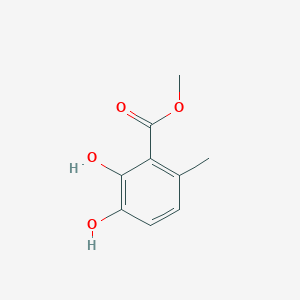
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
